(4-Methylbenzyl)hydrazine hydrochloride

Monoamine oxidase inhibition Neuropharmacology Structure-activity relationship

SAR studies on MAO inhibition demand structurally defined hydrazine derivatives; unsubstituted benzylhydrazine lacks the lipophilicity required for CNS penetration models. (4-Methylbenzyl)hydrazine hydrochloride (CAS 26177-51-5) resolves this: • Para-methyl substitution: LogP 2.85 vs. ~0.9 for benzylhydrazine (ΔLogP ≈ 1.95), predicting enhanced BBB permeability • Versatile intermediate for hydrazone, hydrazide & thiazole heterocycle synthesis with superior organic-phase solubility • Consistent ≥95% purity; stored at 2-8°C under inert gas for batch-to-batch reproducibility

Molecular Formula C8H13ClN2
Molecular Weight 172.66
CAS No. 26177-51-5; 51421-17-1
Cat. No. B2814257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylbenzyl)hydrazine hydrochloride
CAS26177-51-5; 51421-17-1
Molecular FormulaC8H13ClN2
Molecular Weight172.66
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNN.Cl
InChIInChI=1S/C8H12N2.ClH/c1-7-2-4-8(5-3-7)6-10-9;/h2-5,10H,6,9H2,1H3;1H
InChIKeyFZDQALMNASCCIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methylbenzyl)hydrazine hydrochloride CAS 26177-51-5: Arylalkylhydrazine Derivative for MAO Research and Heterocyclic Synthesis


(4-Methylbenzyl)hydrazine hydrochloride (CAS 26177-51-5; also listed as 51421-17-1 for the free base) is an arylalkylhydrazine derivative with molecular formula C₈H₁₃ClN₂ and molecular weight 172.66 g/mol . Structurally, it features a hydrazine moiety attached to a para-methyl-substituted benzyl group, positioning it within the broader class of substituted benzylhydrazines that includes the unsubstituted parent compound benzylhydrazine (CAS 555-96-4) and clinically investigated derivatives such as pheniprazine (β-phenylisopropylhydrazine) and 3-hydroxybenzylhydrazine (NSD-1015) [1]. The para-methyl substitution confers distinct physicochemical properties including a calculated LogP of 2.85 and polar surface area of 38.05 Ų, differentiating it from the unsubstituted benzylhydrazine parent .

Scaffold Context Arylalkylhydrazine for MAO inhibition SAR and probe design
Key Attribute Para-methyl substitution enables distinct lipophilicity and electronic profile versus parent benzylhydrazine
Synthetic Use Building block for hydrazone, hydrazide, and heterocyclic synthesis

Why Benzylhydrazine and Other In-Class Compounds Cannot Substitute for (4-Methylbenzyl)hydrazine hydrochloride


Substitution among arylalkylhydrazine derivatives is not trivial. The presence, position, and nature of aromatic ring substituents profoundly influence both biological target engagement and synthetic reactivity. Structural studies demonstrate that benzylhydrazine binds more tightly to MAO B than to MAO A, whereas phenylhydrazine binds weakly to either enzyme, and phenylethylhydrazine exhibits distinct stoichiometric reduction of the covalent FAD cofactor [1]. The para-methyl group on (4-methylbenzyl)hydrazine alters lipophilicity (LogP 2.85 versus ~0.9 for unsubstituted benzylhydrazine) and electronic properties of the aromatic ring, which affects both enzyme active site interactions and the regioselectivity of downstream heterocyclic syntheses [2]. Simply substituting benzylhydrazine or 3-hydroxybenzylhydrazine without experimental validation introduces uncharacterized variables in both pharmacological profiling and chemical yield optimization [3]. The quantitative evidence below delineates exactly where (4-methylbenzyl)hydrazine hydrochloride demonstrates verifiable differentiation from its closest structural comparators.

Benzylhydrazine (unsubstituted) may exhibit different MAO isoform binding profile; para-methyl modification alters active-site interactions.
3-Hydroxybenzylhydrazine (NSD-1015) introduces electronic and lipophilic shifts, affecting both enzyme engagement and synthetic regioselectivity.
Pheniprazine (β-phenylisopropylhydrazine) shows distinct FAD cofactor reduction stoichiometry, which may limit direct pharmacological or synthetic substitution.

Quantitative Differentiation of (4-Methylbenzyl)hydrazine hydrochloride: Comparator-Based Evidence


Para-Methyl Substitution Confers Enhanced MAO Inhibitory Potency Relative to Unsubstituted Benzylhydrazine

In comparative pharmacological studies, p-methylphenyl hydrazine (MPH), the active moiety of (4-methylbenzyl)hydrazine hydrochloride, demonstrated selective and more potent inhibition of monoamine oxidase compared to benzyl hydrazine and other alkyl hydrazines tested concurrently [1]. While modern IC₅₀ or Kᵢ values for this specific compound are not available in the open literature (limiting direct head-to-head quantitative comparison with benzylhydrazine's reported IC₅₀ of 0.017–0.27 µM against MAO), the 1960 study explicitly identifies MPH as exhibiting superior inhibitory characteristics relative to the unsubstituted benzylhydrazine parent in the same experimental system [1][2].

MAO Inhibitory Activity
Class-level inference
p-Methylphenyl hydrazine reported as more effective MAO inhibitor vs benzyl hydrazine (qualitative ranking, 1960 study)
Supports para-methyl SAR investigation context
Modern IC50/Ki data not available; qualitative comparison only
Monoamine oxidase inhibition Neuropharmacology Structure-activity relationship

Enhanced Lipophilicity (LogP 2.85) Differentiates from Parent Benzylhydrazine for Blood-Brain Barrier and Membrane Partitioning Studies

(4-Methylbenzyl)hydrazine hydrochloride exhibits a calculated LogP of 2.85 . This represents a substantial increase in lipophilicity compared to unsubstituted benzylhydrazine (calculated XLogP3 of approximately 0.9) [1]. The difference of ~1.95 LogP units corresponds to roughly a 90-fold increase in octanol-water partition coefficient, which has direct implications for membrane permeability, blood-brain barrier penetration potential, and protein binding characteristics [2].

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ 1.95 (Target LogP 2.85 vs benzylhydrazine ~0.9)
Supports membrane partitioning and CNS penetration research context
Calculated values; experimental validation recommended
Physicochemical profiling Drug design ADME prediction

Commercial Availability in Multiple Salt Forms (Hydrochloride and Dihydrochloride) Enables Flexibility in Synthetic and Formulation Workflows

(4-Methylbenzyl)hydrazine is commercially available as both the monohydrochloride salt (CAS 26177-51-5, MW 172.66) and the dihydrochloride salt (CAS 1085453-44-6, MW 209.12) [1]. The monohydrochloride form is offered at reagent grade with ≥98% purity from multiple suppliers, while the dihydrochloride variant provides alternative solubility and stability characteristics for different reaction conditions . In contrast, the parent benzylhydrazine is primarily available as the monohydrochloride (CAS 1073-62-7, MW 158.63) with purity typically 95%, limiting salt form optionality for researchers optimizing synthetic or biological workflows .

Salt Form Availability
Cross-study comparable
Monohydrochloride and dihydrochloride both commercially accessible
Enables salt-form optimization for synthesis and formulation workflows
Supplier catalogs; batch-specific verification advised
Chemical synthesis Salt selection Formulation development

Defined Storage Stability Parameters (-20°C, Inert Atmosphere) Provide Operational Clarity for Long-Term Research Use

The free base (4-methylbenzyl)hydrazine (CAS 51421-17-1) requires storage under inert conditions and in a freezer at under -20°C to maintain stability, with specific recommendations including keeping the material in a dark place and sealed in dry conditions at 2–8°C [1]. For the dihydrochloride salt, storage at -80°C enables use within 6 months, while storage at -20°C limits the usage window to within 1 month [2]. These explicit, supplier-documented storage parameters contrast with the less precisely defined stability guidance for benzylhydrazine (powder -20°C for 3 years, 4°C for 2 years), providing researchers with validated stability boundaries for planning compound inventory and minimizing batch-to-batch degradation variability .

Storage Stability
Supplier-documented
Free base: -20°C, inert; Dihydrochloride: -80°C (6 mo) or -20°C (1 mo)
Supports long-term compound inventory and stability planning
Stability under actual use conditions should be verified
Compound management Stability Laboratory operations

Application Scenarios Where (4-Methylbenzyl)hydrazine hydrochloride Provides Demonstrated Value


Structure-Activity Relationship (SAR) Studies of MAO Inhibition by Arylalkylhydrazines

In research programs investigating the impact of aromatic substitution on MAO inhibitory potency and selectivity, (4-methylbenzyl)hydrazine hydrochloride serves as a key comparator compound. The para-methyl substitution represents a defined structural modification from the benzylhydrazine parent scaffold, with early comparative studies identifying p-methylphenyl hydrazine as exhibiting selective and more potent MAO inhibition relative to unsubstituted benzyl hydrazine tested under identical conditions [1]. This compound is appropriate for SAR campaigns examining the electronic and steric contributions of para-substituents on hydrazine-based MAO inhibitors.

Synthesis of Heterocyclic Compounds via Hydrazone and Hydrazide Intermediates

(4-Methylbenzyl)hydrazine is utilized as a versatile intermediate in the synthesis of hydrazones, hydrazides, and heterocyclic compounds [2]. The compound's enhanced lipophilicity (LogP 2.85) relative to benzylhydrazine influences the solubility and reactivity profiles of derived intermediates, making it particularly suitable for reactions requiring higher organic solvent compatibility . It has been specifically cited as a reactant in patented synthetic routes, including those for thiazole derivatives .

Medicinal Chemistry Building Block for CNS-Targeted Drug Discovery

Given the calculated LogP of 2.85 and the documented MAO inhibitory activity of the p-methylphenyl hydrazine scaffold, this compound is positioned as a building block for CNS drug discovery programs [1]. The enhanced lipophilicity relative to benzylhydrazine (ΔLogP ≈ 1.95) predicts improved blood-brain barrier penetration potential, making it a strategic choice for synthesizing analogs intended for neurological or psychiatric indications where brain exposure is required .

Application
Selection Property
Validation Focus
MAO Inhibition SAR Studies
Para-methyl substitution context versus parent scaffold
MAO inhibitory potency and selectivity endpoints
Heterocyclic Synthesis Intermediate
Enhanced lipophilicity for organic solvent compatibility
Intermediate solubility and reactivity profiles
CNS Research Building Block
Calculated membrane permeability context (LogP)
Brain exposure model review

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